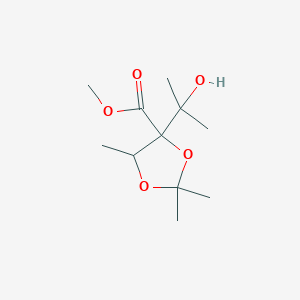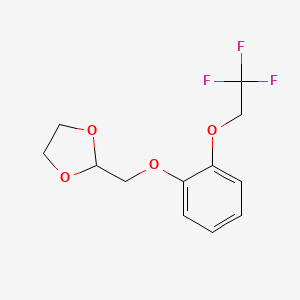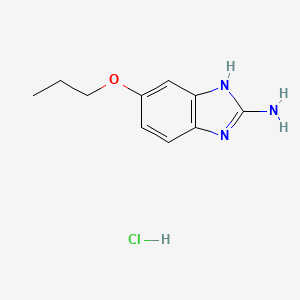
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a complex organic compound with a unique structure that includes a dioxolane ring and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hydroxy ketone with a diol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
化学反应分析
Types of Reactions
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
科学研究应用
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with molecular targets in biological systems. The compound may interact with enzymes or receptors, leading to changes in cellular pathways. The specific pathways and targets depend on the context of its use, such as antimicrobial or anticancer applications.
相似化合物的比较
Similar Compounds
- Methyl 4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate
- Ethyl 5-nitrobenzofuran-2-carboxylate
Uniqueness
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is unique due to its dioxolane ring structure and multiple methyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-7-11(8(12)14-6,9(2,3)13)16-10(4,5)15-7/h7,13H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCTYKJWHMAKRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)(C(=O)OC)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(Boc)amino]methylamine Hydrochloride](/img/structure/B1145378.png)

![N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide](/img/structure/B1145385.png)


